molecular formula C7H5N3O B1425972 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde CAS No. 955127-76-1

1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde

Cat. No. B1425972
CAS RN: 955127-76-1
M. Wt: 147.13 g/mol
InChI Key: MQSNOUMRWQLOGV-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .


Synthesis Analysis

The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Only three years later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives, starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .

Future Directions

Given the close similitude of 1H-pyrazolo[3,4-b]pyridines with the purine bases adenine and guanine, these structures have attracted the interest of medicinal chemists . This interest is clearly illustrated by the more than 300,000 structures and around 83,000 structures included in SciFinder . Therefore, the future directions of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde could be in the field of medicinal chemistry.

properties

IUPAC Name

1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-4-5-1-6-3-9-10-7(6)8-2-5/h1-4H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSNOUMRWQLOGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717152
Record name 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde

CAS RN

955127-76-1
Record name 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazolo[3,4-b]pyridine-5-carboxaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main synthetic applications of 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde?

A1: 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde serves as a versatile building block for synthesizing diverse polycyclic compounds with potential biological activity.

    Q2: How does the structure of pyrazolo[3,4-h][1,6]naphthyridines, synthesized from 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde, influence their fluorescence properties?

    A2: Research indicates that the specific solute-solvent interactions and the nature of electron donor-acceptor substituents on the pyrazolo[3,4-h][1,6]naphthyridine core significantly influence their fluorescence behavior. [] This suggests potential for tailoring the fluorescence properties of these compounds through structural modifications. Further investigations into the structure-property relationships can guide the design of novel fluorescent probes with specific applications.

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